N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide
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Overview
Description
N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides It features an aminophenyl group and a chlorophenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenol and 2-chlorophenoxypropanoic acid.
Amidation Reaction: The 4-aminophenol reacts with 2-chlorophenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and reaction time.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenoxy group can be reduced to form corresponding phenol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild heating.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Phenol derivatives.
Substitution Products: Various substituted amides or thiol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways.
Molecular Targets: Potential targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Pathways Involved: Could involve pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)-2-phenoxypropanamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(4-nitrophenyl)-2-(2-chlorophenoxy)propanamide: Contains a nitro group instead of an amino group, potentially altering its chemical properties and applications.
N-(4-aminophenyl)-2-(2-bromophenoxy)propanamide: Contains a bromine atom instead of chlorine, which may influence its reactivity in substitution reactions.
Uniqueness
N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide is unique due to the presence of both an aminophenyl group and a chlorophenoxy group, which can impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(20-14-5-3-2-4-13(14)16)15(19)18-12-8-6-11(17)7-9-12/h2-10H,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQZLXXNBPCMCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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